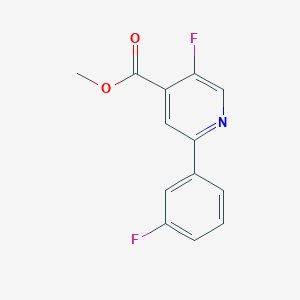![molecular formula C7H10F3N3O3 B13911950 2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13911950.png)
2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research. This compound is known for its unique spirocyclic structure, which consists of a spiro-fused ring system containing nitrogen atoms. The presence of trifluoroacetic acid adds to its chemical stability and reactivity.
Preparation Methods
The synthesis of 2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound in the presence of trifluoroacetic acid. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines.
Addition: Addition reactions with electrophiles or nucleophiles can lead to the formation of new bonds and functional groups.
Scientific Research Applications
2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of trifluoroacetic acid enhances its ability to penetrate biological membranes and reach its targets.
Comparison with Similar Compounds
2,5,7-Triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid can be compared with other spirocyclic compounds such as:
2,6-Diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid: Similar in structure but with different nitrogen positioning, leading to varied reactivity and applications.
7-Oxa-2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid:
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H10F3N3O3 |
|---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
2,5,7-triazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9N3O.C2HF3O2/c9-4-7-3-5(8-4)1-6-2-5;3-2(4,5)1(6)7/h6H,1-3H2,(H2,7,8,9);(H,6,7) |
InChI Key |
JHVGFGKEBHAWNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CNC(=O)N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



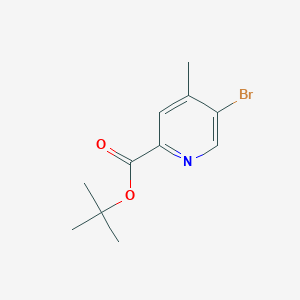
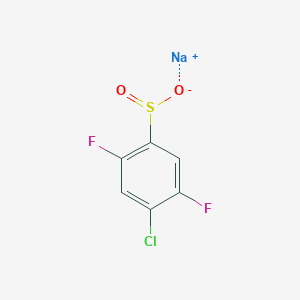
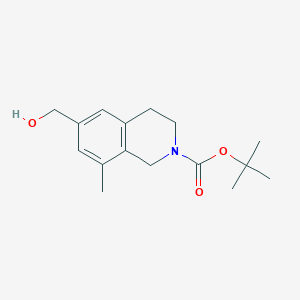
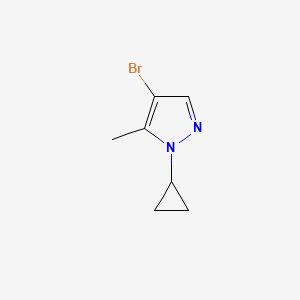

![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)
![tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate](/img/structure/B13911907.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid](/img/structure/B13911909.png)
![1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13911914.png)

